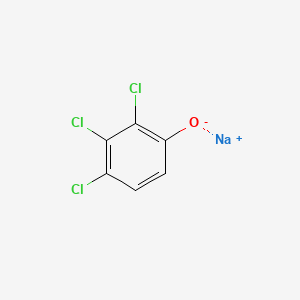

Sodium 2,3,4-trichlorophenolate

Beschreibung

Sodium 2,3,4-trichlorophenolate (CAS 1320-79-2) is the sodium salt of 2,3,4-trichlorophenol. Its molecular formula is C₆H₂Cl₃NaO, with a molecular weight of 219.428 g/mol . The compound is characterized by chlorine substituents at the 2-, 3-, and 4-positions of the phenolic ring, influencing its solubility, reactivity, and environmental behavior. Key physical properties include a boiling point of 260.3°C and a vapor pressure of 0.00763 mmHg at 25°C, indicating moderate volatility .

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

93982-30-0 |

|---|---|

Molekularformel |

C6H2Cl3NaO |

Molekulargewicht |

219.4 g/mol |

IUPAC-Name |

sodium;2,3,4-trichlorophenolate |

InChI |

InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1 |

InChI-Schlüssel |

YFPNAQYEHBHHHI-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natrium-2,3,4-Trichlorphenolat wird üblicherweise durch Reaktion von 2,3,4-Trichlorphenol mit Natriumhydroxid synthetisiert. Die Reaktion wird in wässrigem Medium durchgeführt, wobei die Phenolgruppe von 2,3,4-Trichlorphenol durch Natriumhydroxid deprotoniert wird, wodurch das Natriumsalz entsteht.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Natrium-2,3,4-Trichlorphenolat großtechnische Reaktionen in Reaktoren, die mit Rührwerken ausgestattet sind, um eine gleichmäßige Mischung zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden sorgfältig kontrolliert, um die Ausbeute und Reinheit zu optimieren. Das Produkt wird dann durch Kristallisation und Filtrationsprozesse gereinigt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natrium-2,3,4-Trichlorphenolat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere Nukleophile ersetzt werden können.

Oxidationsreaktionen: Es kann oxidiert werden, um höher chlorierte Phenole oder andere oxidierte Derivate zu bilden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um weniger chlorierte Phenole zu bilden.

Häufige Reagenzien und Bedingungen:

Substitution: Häufige Reagenzien sind Nukleophile wie Hydroxidionen, Amine und Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln bei milden bis moderaten Temperaturen durchgeführt.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte:

Substitution: Produkte umfassen verschiedene substituierte Phenole, abhängig vom verwendeten Nukleophil.

Oxidation: Produkte umfassen höher chlorierte Phenole oder Chinone.

Reduktion: Produkte umfassen weniger chlorierte Phenole oder vollständig entchlorierte Phenole.

Wissenschaftliche Forschungsanwendungen

Natrium-2,3,4-Trichlorphenolat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener chlorierter aromatischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre antimikrobiellen Eigenschaften und ihre potenzielle Verwendung in Desinfektionsmitteln untersucht.

Medizin: Es wird geforscht, ob es ein potenzielles Mittel gegen Pilze und Bakterien ist.

Industrie: Es wird bei der Herstellung von Pestiziden, Herbiziden und anderen Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-2,3,4-Trichlorphenolat umfasst seine Wechselwirkung mit Zellkomponenten, die zu einer Störung von Zellprozessen führt. Die Verbindung kann die Enzymaktivität hemmen, indem sie an aktive Stellen bindet oder die Enzymkonformation verändert. Es kann auch Zellmembranen stören, was zu Zelllyse und Zelltod führt. Die genauen molekularen Ziele und beteiligten Pfade werden noch untersucht.

Ähnliche Verbindungen:

Natrium-2,4,5-Trichlorphenolat: Ähnlich in der Struktur, aber mit unterschiedlichen Positionen der Chloratome, was zu Variationen in Reaktivität und Anwendungen führt.

Natrium-2,4,6-Trichlorphenolat: Ein weiteres Isomer mit unterschiedlichen Eigenschaften und Verwendungen.

Einzigartigkeit: Natrium-2,3,4-Trichlorphenolat ist aufgrund seines spezifischen Chlor-Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflusst. Dies macht es für bestimmte Anwendungen geeignet, bei denen andere Isomere möglicherweise nicht so effektiv sind.

Wirkmechanismus

The mechanism of action of sodium 2,3,4-trichlorophenolate involves its interaction with cellular components, leading to disruption of cellular processes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also disrupt cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Sodium 2,4,5-Trichlorophenolate (CAS 136-32-3)

Structural Features : Chlorine substituents at the 2-, 4-, and 5-positions.

Molecular Formula : C₆H₂Cl₃NaO (identical to 2,3,4-isomer) .

Applications :

Toxicity and Risks :

- Production involves a hazardous side reaction forming 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent carcinogen, due to condensation of two sodium 2,4,5-trichlorophenolate molecules at elevated temperatures .

- Documented occupational health issues, including chloracne and systemic toxicity in workers exposed to TCDD-contaminated facilities .

Regulatory Status :

Sodium 2,4,6-Trichlorophenolate

Structural Features : Chlorine substituents at the 2-, 4-, and 6-positions.

Molecular Formula : C₆H₂Cl₃NaO .

Applications :

Environmental Behavior :

- The parent acid (2,4,6-trichlorophenol) has a pKa of 6.0–7.0, making it less acidic than 2,3,4-trichlorophenol (pKa 6.50) .

- Higher water solubility of the sodium salt enhances environmental mobility compared to non-ionic forms .

Toxicity :

Sodium 2,3,6-Trichlorophenylacetate (CAS 2439-00-1)

Structural Features : Acetate derivative with chlorine substituents at 2-, 3-, and 6-positions.

Applications :

Key Differences :

Structural and Functional Implications

- Chlorine Position Influence: 2,4,5-Isomer: The 2,4,5-configuration facilitates dioxin formation during synthesis, whereas 2,3,4- and 2,4,6-isomers lack the steric arrangement necessary for TCDD production . Solubility and Bioavailability: Sodium salts of trichlorophenols exhibit higher water solubility than their parent acids, increasing bioavailability and environmental persistence .

- Environmental Fate: Sodium 2,4,5-trichlorophenolate’s association with TCDD has led to its phased discontinuation under the Stockholm Convention . Sodium 2,3,4-trichlorophenolate’s environmental impact remains understudied, though its pKa (6.50) suggests moderate ionization in natural waters, influencing adsorption and degradation .

Biologische Aktivität

Sodium 2,3,4-trichlorophenolate is a sodium salt derived from 2,3,4-trichlorophenol, characterized by three chlorine substituents on the aromatic ring. This compound exhibits significant biological activity, primarily as a bactericide and fungicide, making it valuable in agricultural and industrial applications. Its structure closely resembles that of natural phenolic compounds, which enhances its interaction with biological systems.

The molecular formula for this compound is . The presence of chlorine atoms modifies its chemical reactivity and biological interactions. The mechanism of action primarily involves disrupting microbial cell membranes, leading to cell lysis and death. This disruption is thought to induce oxidative stress within cells, affecting cellular respiration and other metabolic processes.

Biological Activity Overview

This compound has been studied for its various biological activities:

- Antimicrobial Activity : It shows effectiveness against a range of bacteria and fungi. The compound's chlorinated structure allows for enhanced interaction with microbial membranes, leading to increased permeability and cell death.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in lymphocytes at certain concentrations. For instance, studies have shown that concentrations between 125-600 ppm significantly affect lymphocyte viability and morphology .

- Oxidative Stress Induction : The compound can induce oxidative stress in various cell types, which may lead to apoptosis or necrosis depending on the exposure duration and concentration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium 2,4-dichlorophenolate | Two chlorine atoms on the phenolic ring | Less toxic than this compound |

| Sodium 2,4,5-trichlorophenolate | Three chlorine atoms; different substitution | Known for its use in herbicides like Agent Orange |

| Sodium 2,6-dichlorophenolate | Two chlorine atoms; different positions | Exhibits lower herbicidal activity compared to others |

This compound is distinct due to its specific chlorination pattern which enhances its bactericidal and fungicidal properties compared to other chlorinated phenolic compounds.

Case Studies

- Antifungal Studies : In laboratory settings, this compound has been tested against various fungal strains. Results indicated a significant reduction in fungal growth at concentrations as low as 100 ppm.

- Bactericidal Effects : A study conducted on the effects of this compound on Escherichia coli showed a decrease in bacterial viability with increasing concentrations. The minimum inhibitory concentration (MIC) was determined to be around 50 ppm.

- Toxicological Assessments : Research into the cytotoxic effects on human lymphocytes revealed that exposure to this compound led to increased cell granularity and size at higher concentrations (600 ppm), indicating potential alterations in immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.